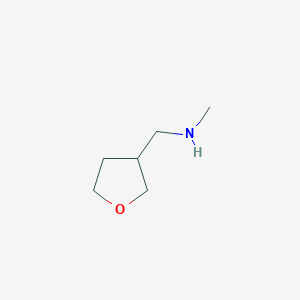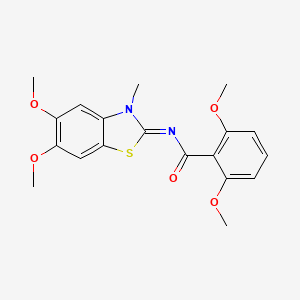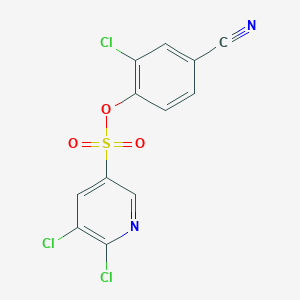
Methyl(oxolan-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(oxolan-3-ylmethyl)amine, also known as MOMA or Momeam, is a chemical compound that has gained interest among researchers due to its potential applications in several fields. It has a molecular weight of 115.18 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like Methyl(oxolan-3-ylmethyl)amine typically involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and more .Molecular Structure Analysis
The molecular structure of Methyl(oxolan-3-ylmethyl)amine can be represented by the InChI code1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of a methyl group (CH3-) attached to an amine group (NH2), which is further attached to an oxolane ring. Chemical Reactions Analysis
Amines like Methyl(oxolan-3-ylmethyl)amine can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides, or undergo Hofmann or Curtius rearrangements . They can also participate in S N 2 reactions with alkyl halides .Physical And Chemical Properties Analysis
Methyl(oxolan-3-ylmethyl)amine is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, density, and solubility are not specified in the search results.Applications De Recherche Scientifique
Interactions with Biogenic Amine Metabolism
Research has explored the interactions of pharmacological agents, including those affecting biogenic amine metabolism, within models of depression. For instance, studies utilizing alpha-methyl-para-tyrosine, an inhibitor of tyrosine hydroxylase, have provided insights into how alterations in biogenic amine metabolism can interact with environmental and social stress to influence behavior and mood disorders in nonhuman primate models (Kraemer & McKINNEY, 1979).
Formation Pathways and Health Effects of Volatile Basic Nitrogen Compounds
Investigations into meat quality have focused on total volatile basic nitrogen (TVB-N) as an index of freshness, examining the biochemical pathways involved in its generation. This research has also assessed the health implications of methylated amines, including trimethylamine, which are related to various noncommunicable diseases such as atherosclerosis, cancers, and diabetes (Bekhit et al., 2021).
Environmental Impact and Toxicology
The environmental presence and toxicological effects of amines and amine-related compounds in surface waters have been comprehensively reviewed. This includes their sources, fate, and potential as precursors in the formation of nitrosamines and nitramines, which may pose risks to drinking water supplies (Poste, Grung, & Wright, 2014).
Applications in Materials Science
Amines, including those derived from vegetable oils, have been explored for their utility in materials science, such as in the hydroaminomethylation of oleochemicals to produce bio-based compounds with potential industrial applications. This includes their use as monomers in polymer chemistry and as bio-based surface-active agents, highlighting the versatility and environmental benefits of utilizing renewable feedstocks (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Advanced Oxidation Processes for Degradation
The efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, such as amines and azo dyes, has been reviewed. These processes offer promising solutions for mineralizing recalcitrant compounds in water, improving the efficacy of water treatment schemes (Bhat & Gogate, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(oxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGRRINNTXSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(oxolan-3-ylmethyl)amine | |
CAS RN |
7179-93-3 |
Source


|
| Record name | methyl[(oxolan-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2582021.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2582024.png)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)
![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)
![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/no-structure.png)






